molecular formula C12H12N2O3 B1317089 Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate CAS No. 2651-12-9

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate

Cat. No.: B1317089
CAS No.: 2651-12-9
M. Wt: 232.23 g/mol
InChI Key: LHPBDXVFSIOXGM-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate is a chemical compound with the molecular formula C11H11NO3. It is a colorless to pale yellow liquid with a fruity odor. This compound is commonly used in the pharmaceutical, agricultural, and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate can be carried out through the cyanoacetylation of amines. This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate undergoes various types of chemical reactions, including:

    Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and carbonyl groups.

Common Reagents and Conditions:

    Condensation Reactions: Common reagents include aldehydes, ketones, and basic catalysts such as triethylamine.

    Substitution Reactions: Reagents such as alkyl halides and nucleophiles are commonly used.

Major Products:

    Condensation Reactions: Formation of heterocyclic compounds such as pyrroles and pyrazoles.

    Substitution Reactions: Formation of substituted cyanoacetamides and related derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate involves its interaction with various molecular targets and pathways. The compound’s cyano and carbonyl groups allow it to participate in nucleophilic and electrophilic reactions, leading to the formation of various biologically active compounds. These interactions can affect cellular processes and pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

    Ethyl cyanoacetate: Similar in structure but lacks the phenylamino group.

    Methyl cyanoacetate: Similar in structure but has a methyl group instead of an ethyl group.

    Cyanoacetamide: Similar in structure but lacks the ester group.

Uniqueness: Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate is unique due to the presence of both the cyano and phenylamino groups, which contribute to its diverse reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

ethyl 3-anilino-2-cyano-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)11(15)14-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPBDXVFSIOXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577113
Record name Ethyl 3-anilino-2-cyano-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2651-12-9
Record name Ethyl 3-anilino-2-cyano-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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